Sarsasapogenin - 126-19-2

Sarsasapogenin

Catalog Number: EVT-281929
CAS Number: 126-19-2
Molecular Formula: C27H44O3
Molecular Weight: 416.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sarsasapogenin is a naturally occurring steroidal sapogenin primarily found in the rhizomes of the plant Anemarrhena asphodeloides Bunge, commonly known as Zhi Mu. [] This plant is widely utilized in traditional Chinese medicine. [] Sarsasapogenin is classified as a spirostanol saponin, characterized by its spirostane structure, a unique arrangement of six rings. [] This compound has gained significant interest in scientific research due to its wide range of pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, anti-osteoclastogenic, and neuroprotective properties. []

Diosgenin

    Relevance: Diosgenin is structurally similar to Sarsasapogenin, differing only in the stereochemistry at the C25 position. Both compounds belong to the spirostanol class of sapogenins and are often found together in plant sources. Studies have investigated their simultaneous analysis in plant extracts, highlighting their close relationship. [] , []

Timosaponin BII

    Relevance: Timosaponin BII is a glycoside of Sarsasapogenin, meaning Sarsasapogenin is the aglycone portion of the timosaponin BII molecule. Studies have focused on determining the content of both compounds in Anemarrhena asphodeloides Bunge, indicating their co-occurrence and potential synergistic effects. []

Episarsasapogenin

    Relevance: Episarsasapogenin is a naturally occurring isomer of Sarsasapogenin and shares a similar structure. Research has investigated their occurrence as β-D-glucuronides in the bile of lambs, suggesting shared metabolic pathways and potential roles in biological systems. []

Epismilagenin β-D-glucuronide

    Relevance: This compound is structurally related to the β-D-glucuronide of Episarsasapogenin, highlighting the occurrence of these sapogenin conjugates in biological systems and their potential relevance to Sarsasapogenin metabolism or activity. []

    Relevance: Sarsasapogenin-AA13 is a derivative of Sarsasapogenin, designed to improve upon the parent compound's biological activity. Studies have focused on its pharmacokinetics, therapeutic effects in Alzheimer's disease models, and mechanisms of action, demonstrating its direct link to Sarsasapogenin. [] , [] , []

Sarsasapogenin-AA22

    Relevance: As a synthetic derivative, Sarsasapogenin-AA22 highlights the ongoing efforts to modify Sarsasapogenin for improved pharmacological properties. Research focusing on its development and pharmacokinetic evaluation underscores its direct relationship with Sarsasapogenin. []

Smilagenin

    Relevance: Smilagenin is an epimer of Sarsasapogenin, meaning they have the same chemical formula and connectivity but differ in the three-dimensional arrangement of atoms around a single chiral center. They are often studied together in the context of plant extracts, and their similar structures suggest they may share some pharmacological properties. []

Shatavarin IV

    Relevance: Shatavarin IV is a naturally occurring glycoside of Sarsasapogenin, indicating that Sarsasapogenin is a key structural component of this biologically active compound. This relationship underscores the relevance of studying Sarsasapogenin's own biological properties and its potential as a precursor for other bioactive molecules. []

25(S)-neospirost-4-en-3-one

    Relevance: The production of 25(S)-neospirost-4-en-3-one through the microbial transformation of Sarsasapogenin highlights the potential for biotransformation to modify the structure and, therefore, potentially the biological activity of Sarsasapogenin. []

Source and Classification

Sarsasapogenin is classified as a spirostane sapogenin, characterized by a specific molecular structure that includes a steroid framework with six rings. It is primarily extracted from the rhizomes of plants such as Smilax china and Smilax glabra. These plants are traditionally used in Chinese medicine, where sarsasapogenin is recognized for its bioactive properties, including anti-inflammatory and anti-tumor effects .

Synthesis Analysis

The synthesis of sarsasapogenin typically involves extraction from natural sources followed by purification processes. A common method includes:

  1. Extraction: The dried rhizome (about 1 kg) is subjected to extraction using 95% aqueous ethanol at 70 °C for approximately 4 hours.
  2. Concentration: The ethanolic extract is concentrated using a rotary evaporator.
  3. Chromatography: The concentrated extract is then purified through column chromatography using macroporous resin, with gradient elution using varying concentrations of ethanol (10%, 30%, 50%, and 90%).
  4. Acid Hydrolysis: The final fractions are treated with hydrochloric acid to hydrolyze glycosides, followed by decolorization with activated carbon.
  5. Crystallization: The resultant solution is saturated with absolute ethanol to induce crystallization, yielding white acicular crystals of sarsasapogenin .

This multi-step process ensures high purity and yield of sarsasapogenin, suitable for further chemical modifications or biological testing.

Molecular Structure Analysis

Sarsasapogenin has a complex molecular structure defined by its spirostane framework. The molecular formula is C27H42O4C_{27}H_{42}O_4, and its structure features:

  • A steroid nucleus with six rings labeled A to F.
  • A hydroxyl group (-OH) at position C-3.
  • A ketone group (=O) at position C-25.
  • A methyl group at position C-27.

The configuration between rings A and B is notably 5β, which influences its biological activity . Advanced techniques such as electron spray ionization mass spectrometry have been utilized to confirm its molecular weight and structural integrity.

Chemical Reactions Analysis

Sarsasapogenin participates in various chemical reactions that enhance its therapeutic potential:

  1. Glycosylation: This reaction involves the addition of sugar moieties to form glycosides, which can modulate the compound's solubility and biological activity.
  2. Hydrolysis: Under acidic conditions, sarsasapogenin can undergo hydrolysis to release active aglycones, enhancing its pharmacological effects.
  3. Derivatization: Sarsasapogenin can be chemically modified to create derivatives with improved activity against specific biological targets, such as cancer cells .

These reactions are crucial for developing new therapeutic agents based on sarsasapogenin.

Mechanism of Action

The mechanism of action of sarsasapogenin involves several pathways:

  • Anti-inflammatory Activity: Sarsasapogenin has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating immune responses.
  • Antitumor Effects: It induces apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators .
  • Melanin Synthesis Induction: Research indicates that sarsasapogenin enhances melanin synthesis by upregulating tyrosinase activity and microphthalmia-associated transcription factor expression in melanocytes .

These actions highlight its potential as a therapeutic agent in treating inflammatory diseases and cancers.

Physical and Chemical Properties Analysis

Sarsasapogenin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as white needle-like crystals.
  • Melting Point: The melting point ranges between 200 °C to 205 °C.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.
  • Stability: Sarsasapogenin remains stable under normal storage conditions but may degrade under extreme pH or temperature variations .

These properties are essential for determining its suitability for various applications in pharmaceuticals.

Applications

Sarsasapogenin has diverse applications in scientific research and medicine:

  1. Pharmaceutical Development: It serves as a precursor for synthesizing steroid hormones and other bioactive compounds due to its structural similarity to steroidal frameworks.
  2. Anti-cancer Research: Ongoing studies focus on its potential as an anti-tumor agent, exploring various derivatives for enhanced efficacy against cancer cells .
  3. Cosmetic Industry: Due to its role in melanin synthesis, it is investigated for use in skin whitening products and treatments for pigmentation disorders .
  4. Traditional Medicine: Its historical use in herbal medicine continues to inspire research into its therapeutic benefits against various ailments.
Biosynthesis Pathways and Metabolic Engineering

Enzymatic Pathways in Steroidal Sapogenin Biosynthesis

Sarsasapogenin ((25S)-5β-spirostan-3β-ol) is a steroidal sapogenin characterized by a unique 5β-configuration with a cis-fusion between rings A and B of the steroid nucleus, distinguishing it from the more common trans-fused steroids like diosgenin [1] [9]. This structural specificity arises through a complex biosynthetic pathway originating from cycloartenol, the primary cyclization product of the triterpenoid pathway in plants. The pathway involves a series of oxidative modifications, methyl group removals, and ring rearrangements to form cholesterol, the direct precursor to all steroidal sapogenins [1] [9].

Cholesterol undergoes enzymatic hydroxylation at C-16 and C-22 positions, catalyzed by cytochrome P450 monooxygenases (CYP90 family), initiating the formation of the characteristic spiroketal ring system (F-ring) essential to sapogenins [1] [4]. This is followed by a NADPH-dependent reduction step that establishes the defining 5β-configuration (cis-A/B ring fusion) of sarsasapogenin. Crucially, the enzyme Δ5,3β-hydroxysteroid dehydrogenase catalyzes the isomerization and dehydrogenation of the Δ5 bond, leading to the saturated bond between C-5 and C-6 with the specific β-hydrogen orientation [1] [9]. The final spiroketal closure involves an intramolecular ketalization reaction between the C-16 hydroxyl and the C-22 carbonyl group, generating the oxygen bridge between C-16 and C-22 and forming the rigid E/F spirostan structure [9].

Table 1: Key Enzymes in Sarsasapogenin Biosynthesis from Cholesterol

Enzyme ClassSpecific EnzymeCatalyzed ReactionFunctional Significance
Cytochrome P450 MonooxygenaseCYP90B16 (putative)C-16 and C-22 HydroxylationInitiates spiroketal ring formation
Dehydrogenase/IsomeraseΔ5,3β-Hydroxysteroid dehydrogenaseIsomerization of Δ5 bond to Δ4, then reduction to 5β-HEstablishes cis A/B ring fusion (5β-configuration)
Reductase3β-HSD (Hydroxysteroid Dehydrogenase)Reduction of 3-keto group to 3β-OHForms the 3β-hydroxyl group characteristic of sapogenins
Non-enzymaticAcid-catalyzed ketalizationIntramolecular cyclization between C-16 OH and C-22=OForms the spiroketal (F-ring) structure

Role of UDP-Glucosyltransferases in Glycosylation Processes

The biological activity and solubility of sarsasapogenin are significantly modulated by glycosylation, the attachment of sugar moieties, primarily at the C-3 hydroxyl group. This process is catalyzed by specific UDP-dependent glycosyltransferases (UGTs). A highly specialized UGT, UDP-glucose: sarsasapogenin 3β-glucosyltransferase (EC 2.4.1.-), has been identified in Asparagus officinalis (asparagus) [6]. This enzyme exhibits remarkable substrate specificity, utilizing UDP-glucose as the sugar donor and exclusively glucosylating sapogenins possessing the 5β-configuration (sarsasapogenin and its C-25 epimer smilagenin) [6]. It shows negligible activity towards the more common 5α-configuration sapogenins (e.g., tigogenin) or sterols lacking the spirostan structure [6].

The catalytic efficiency and regioselectivity (C-3 position) of these UGTs can be influenced by the membrane lipid environment. Research on analogous sterol glucosyltransferases in eggplant (Solanum melongena) demonstrated that specific phospholipids, notably phosphatidylcholine (PC) species containing fatty acids of 12-18 carbon atoms, can profoundly modulate enzyme activity and substrate specificity [3]. For instance, PC and sphingomyelin strongly inhibited the glucosylation of diosgenin (a 5α-spirostan) but had little effect or even stimulated the glucosylation of solasodine (a solanidine-type alkaloid with structural similarities in the ring system) [3]. This suggests that the interaction between UGTs and membrane phospholipids is specific and may represent an important regulatory mechanism for saponin biosynthesis in vivo. Removal of the phosphocholine head group from these phospholipids by phospholipase C abolished the inhibitory effect on diosgenin glucosylation, highlighting the importance of the polar head group structure [3].

Table 2: Glycosylation Effects on Sarsasapogenin Properties

Glycosylation StateSolubilityBioactivity ProfileEnzymatic Requirements
Aglycone (Sarsasapogenin)LowAntidiabetic, Neuroprotective, Anti-inflammatoryN/A
Monoglucoside (e.g., Sarsasapogenin 3-O-β-D-glucoside)ModeratePrecursor for larger saponins; Altered bioavailabilityUDP-Glucose + Sarsasapogenin-specific 3β-Glucosyltransferase
Oligosaccharide Saponin (e.g., Timosaponins)HighEnhanced pharmacological activities (e.g., neuroprotection in timosaponins)Sequential action of multiple UGTs adding sugars (e.g., galactose, xylose) to the glucoside

Genetic Regulation of Sarsasapogenin Production in Anemarrhena asphodeloides

Anemarrhena asphodeloides Bunge (Zhimu in TCM) is the primary commercial source of sarsasapogenin and its saponin derivatives (notably timosaponins) [1] [4]. The biosynthesis within the rhizome is under complex transcriptional control, responding to developmental cues and environmental factors. Key biosynthetic genes are coordinately upregulated during active rhizome growth phases, correlating with peak saponin accumulation [1].

Genes encoding early pathway enzymes like Cycloartenol Synthase (CAS) and Squalene Epoxidase (SE) show constitutive expression but are moderately induced during saponin biosynthesis peaks. Downstream specialization genes exhibit stronger regulation. These include Sterol Methyltransferases (SMTs) involved in side-chain modifications and the aforementioned CYP450s (e.g., putative homologs of CYP90B1 for C-22 hydroxylation) crucial for spiroketal formation [1] [9]. The expression of the gene encoding Δ5,3β-hydroxysteroid dehydrogenase, responsible for the defining 5β-configuration, is tightly linked to sarsasapogenin levels [1].

Transcription factors (TFs) play pivotal regulatory roles. MYB TFs are strongly implicated based on studies of steroidal saponin pathways in related plants (e.g., Paris polyphylla, Dioscorea zingiberensis) [8]. WRKY and bHLH TFs are also likely regulators, forming potential regulatory complexes that bind to promoter elements (e.g., W-boxes, E-boxes) of biosynthetic genes like CYP450s and UGTs [8]. Jasmonate (JA) signaling is a key hormonal inducer of sarsasapogenin biosynthesis. Application of methyl jasmonate (MeJA) significantly upregulates the expression of CAS, SE, CYP450, and UGT genes, leading to increased saponin accumulation, mimicking a defense response [1] [8].

Table 3: Key Genetic Components Regulating Sarsasapogenin Biosynthesis in A. asphodeloides

Gene CategoryExample Genes/RegulatorsFunctionRegulatory Influence
Core Pathway EnzymesCAS (Cycloartenol Synthase)Cyclization of oxidosqualene to cycloartenolConstitutive, moderately induced
SE (Squalene Epoxidase)Epoxidation of squaleneConstitutive, moderately induced
SMT (Sterol Methyltransferase)Alkyl side-chain modificationsDevelopmentally regulated
Specialization EnzymesCYP90B (P450 Monooxygenase)C-22 HydroxylationStrongly induced during saponin synthesis
Δ5,3β-HSD (Dehydrogenase/Isomerase)Formation of 5β-configuration & 3β-OHTightly correlated with sarsasapogenin accumulation
UGT73F1-like (Glucosyltransferase)C-3 Glucosylation (Timosaponin precursor)Induced by MeJA, developmentally regulated
Transcription FactorsMYB TFsTranscriptional activation of biosynthetic genesKey regulators, bind promoter elements
WRKY TFsOften involved in stress/defense responsesPotential co-regulators with MYBs
bHLH TFsForm regulatory complexes (e.g., with MYBs)Modulate expression levels
Hormonal SignalJasmonate (JA) PathwayDefense response signalingStrong inducer of pathway gene expression (via MYBs?)

Metabolic Engineering Strategies for Enhanced Yield in Plant and Microbial Systems

Overcoming the limitations of low natural abundance and complex extraction from A. asphodeloides rhizomes has driven research into metabolic engineering for enhanced sarsasapogenin production. Strategies target both plant systems and heterologous microbial hosts.

Plant Tissue Culture & Hairy Root Systems: Biotechnological production in A. asphodeloides utilizes elicitor-treated callus cultures or hairy root lines induced by Agrobacterium rhizogenes. Elicitors like methyl jasmonate (MeJA) and salicylic acid (SA) significantly boost sarsasapogenin yields (2-5 fold increases reported) by mimicking stress responses and activating the transcriptional regulators of the biosynthetic pathway [1] [4]. Precursor feeding (e.g., cholesterol, squalene) in these cultures can also overcome potential bottlenecks in the upstream terpenoid backbone pathway [1].

Overexpression of Rate-Limiting Enzymes: Engineered overexpression of key pathway genes is a direct strategy. Targets include early pathway genes (HMGR, FPS, SE) to increase flux into the terpenoid backbone, CYP450s (e.g., CYP90B1 homologs) to enhance oxidation steps, and the Δ5,3β-HSD gene to drive formation of the 5β-configured aglycone [1] [8]. Crucially, co-expression of UDP-glucosyltransferases (e.g., the Asparagus officinalis 3β-GT) is necessary to stabilize the product and potentially improve yield by reducing feedback inhibition [6].

Microbial Production in Engineered Yeast/Bacteria: Establishing a complete heterologous sarsasapogenin pathway in microbial chassis like Saccharomyces cerevisiae is highly desirable but challenging, requiring reconstruction of the plant-specific cyclization (cycloartenol vs. lanosterol), complex P450 reactions, and isomerization steps. Current efforts focus on modular pathway engineering and enzyme screening. CRISPR-Cas9 mediated genome editing enables precise integration of plant-derived CAS, CYP450, and Δ5,3β-HSD genes into yeast, although functional expression of plant P450s often requires optimization of N-terminal sequences and co-expression of cognate cytochrome P450 reductases (CPR) [5] [8]. Lessons from successful metabolic engineering of spinosad in Saccharopolyspora spinosa, where overexpression of metK1 (S-adenosylmethionine synthetase) and rmbA/rmbB (deoxysugar biosynthesis genes) increased yields 7-8 fold, provide valuable blueprints for enhancing precursor supply and glycosylation efficiency applicable to sarsasapogenin saponin production [2]. Evolutionary engineering (ALE) further optimizes chassis strains by selecting for tolerance to pathway intermediates and enhanced carbon flux [5] [8].

Table 4: Metabolic Engineering Approaches and Yield Outcomes for Sarsasapogenin Enhancement

Production SystemEngineering StrategyKey Genetic/Process ModificationsReported Yield EnhancementChallenges
A. asphodeloides Callus/Hairy RootsElicitation (MeJA/SA)Activation of endogenous pathway via signaling cascade2-5 fold increase over untreated controlsScalability, culture stability, cost
Precursor Feeding (Cholesterol, Squalene)Exogenous addition to overcome pathway bottlenecksVariable, dependent on uptake and endogenous capacityCost of precursors, potential toxicity
Overexpression of HMGR, SE, CYP90B, 3β-HSDAgrobacterium-mediated transformationSpecific data scarce; proven effective in related plantsEfficient transformation & regeneration protocols needed
S. cerevisiae (Yeast)Heterologous Pathway ReconstructionIntegration of CAS, optimized CYP450s + CPR, Δ5,3β-HSDMilligram/L range (proof-of-concept)Functional P450 expression, redox balancing, toxicity
Precursor Pool Amplification (MVA pathway)Overexpression of tHMGR, ERG20, FPS; Downregulation of ERG9Improved terpenoid backbone fluxBalancing growth and production
Glycosylation ModuleCo-expression of A. officinalis 3β-GT + UDP-glucose salvageEssential for saponin formation/stabilitySugar donor availability, enzyme specificity
S. spinosa (Analogous)metK1 (SAM Synthase) OverexpressionEnhanced methyl donor supply for O-methylation (spinosa)7.44-fold ↑ Spinosyn A vs. wild-typeBlueprint for precursor enhancement
rmbA/rmbB (Sugar Pathway) OverexpressionIncreased TDP-sugar precursor supply (spinosa)8.03-fold ↑ Spinosyn D vs. wild-typeBlueprint for glycosylation efficiency

Properties

CAS Number

126-19-2

Product Name

Sarsasapogenin

IUPAC Name

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3

InChI Key

GMBQZIIUCVWOCD-UHFFFAOYSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1

Solubility

Soluble in DMSO

Synonyms

epi-sarsasapogenin
epismilagenin
PYM 50028
PYM-50028
PYM50028
sarsaponin
sarsasapogenin
sarsasapogenin, (3beta,5alpha,25R)-isomer
sarsasapogenin, (3beta,5alpha,25S)-isomer
sarsasapogenin, (3beta,5beta)-isomer
sarsasapogenin, (3beta,5beta,25R)-isomer
sarsasapogenin, (3beta,5beta,25S)-isomer
smilagenin
tigogenin

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1

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